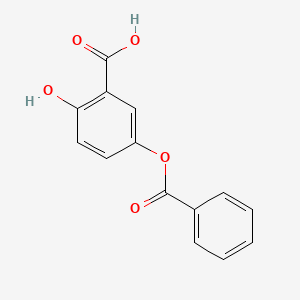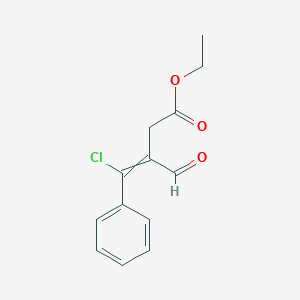![molecular formula C12H17NO B14272361 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol CAS No. 138772-39-1](/img/structure/B14272361.png)
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is a complex organic compound with a unique structure that combines elements of cyclopentane and quinoline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted aniline, followed by hydrogenation to introduce the octahydro functionality. The reaction conditions often require the use of catalysts like palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors and advanced purification techniques, such as chromatography, are essential to obtain the desired purity levels.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of catalysts like Pd/C, converting quinoline derivatives back to their octahydro forms.
Substitution: Electrophilic substitution reactions are possible, especially on the quinoline ring, using reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, under acidic or basic conditions.
Reduction: Hydrogen gas with Pd/C catalyst, under high pressure.
Substitution: Halogens (e.g., Br₂, Cl₂), sulfonyl chlorides, under controlled temperatures.
Major Products:
Oxidation: Quinolinone derivatives.
Reduction: Octahydroquinoline derivatives.
Substitution: Halogenated or sulfonated quinoline derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural alkaloids makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers, due to their ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in the production of polymers, resins, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in neuropharmacology, it may interact with neurotransmitter receptors, influencing signal transduction pathways and altering neuronal activity.
Comparaison Avec Des Composés Similaires
Quinoline: A parent compound with a simpler structure, lacking the octahydro functionality.
Cyclopentane: A simpler cyclic hydrocarbon, lacking the quinoline ring.
Octahydroquinoline: A similar compound with a fully hydrogenated quinoline ring but without the cyclopentane fusion.
Uniqueness: 2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol is unique due to its fused ring structure, combining the stability of cyclopentane with the reactivity of quinoline. This duality allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
138772-39-1 |
|---|---|
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[c]quinolin-4-ol |
InChI |
InChI=1S/C12H17NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h12-14H,1-7H2 |
Clé InChI |
XGJJUBIKUIAKCS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(CCC3)C(N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


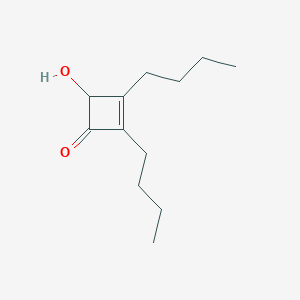
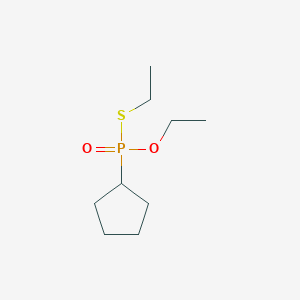
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)

![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
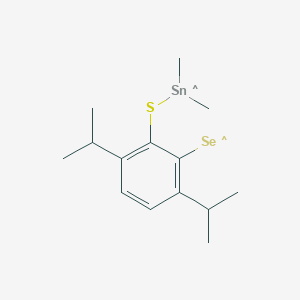
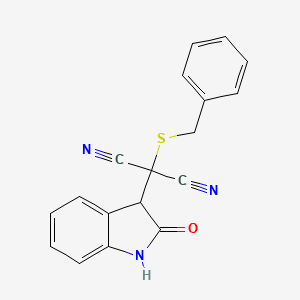
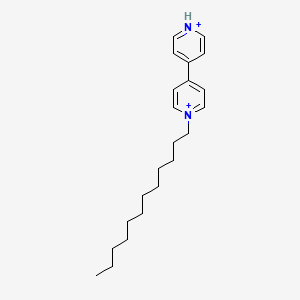
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
